
(Z)-3-(2-Methylpropylidene)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-Methylpropylidene)piperidin-2-one is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. The this compound compound is characterized by the presence of a piperidine ring with a (Z)-configured 2-methylpropylidene substituent at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-Methylpropylidene)piperidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 2-methylpropanal with piperidin-2-one in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to facilitate the formation of the (Z)-configured product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(2-Methylpropylidene)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can yield the corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
(Z)-3-(2-Methylpropylidene)piperidin-2-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology
The compound may be used in the study of biological processes involving piperidine derivatives, such as enzyme inhibition and receptor binding.
Medicine
Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, including as analgesics, antipsychotics, and anti-inflammatory agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (Z)-3-(2-Methylpropylidene)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring.
2-Methylpiperidine: A piperidine derivative with a methyl group at the 2-position.
3-(2-Methylpropyl)piperidine: A piperidine derivative with a 2-methylpropyl group at the 3-position.
Uniqueness
(Z)-3-(2-Methylpropylidene)piperidin-2-one is unique due to its (Z)-configured 2-methylpropylidene substituent, which imparts specific chemical and biological properties. This configuration may influence the compound’s reactivity, stability, and interaction with molecular targets.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(3Z)-3-(2-methylpropylidene)piperidin-2-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)6-8-4-3-5-10-9(8)11/h6-7H,3-5H2,1-2H3,(H,10,11)/b8-6- |
Clave InChI |
XJPIQVDNZQWBEO-VURMDHGXSA-N |
SMILES isomérico |
CC(C)/C=C\1/CCCNC1=O |
SMILES canónico |
CC(C)C=C1CCCNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


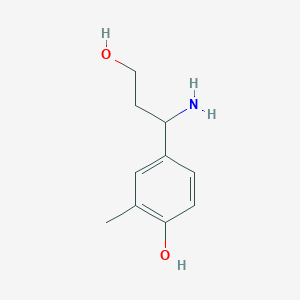
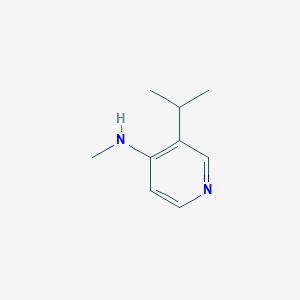
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B12955985.png)
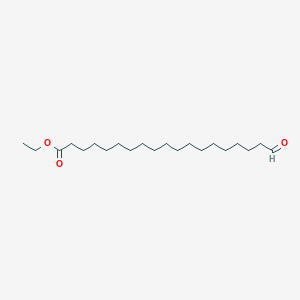
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)

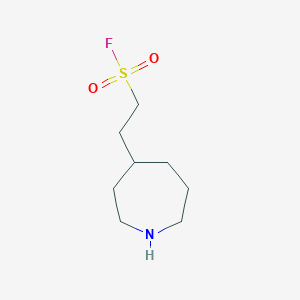
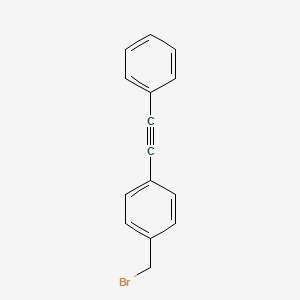
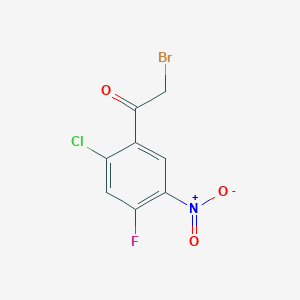
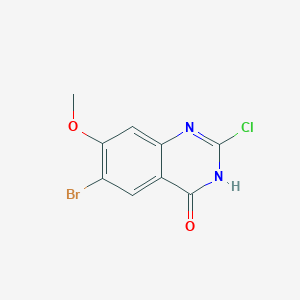
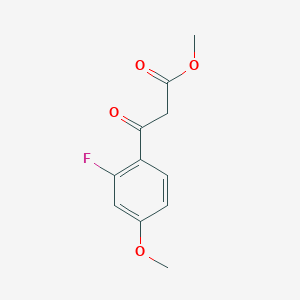
![4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B12956034.png)


